PU139

Beschreibung

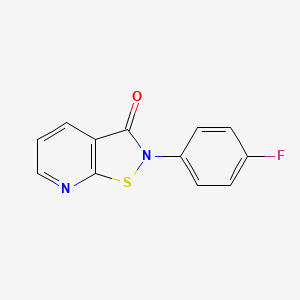

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-[1,2]thiazolo[5,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS/c13-8-3-5-9(6-4-8)15-12(16)10-2-1-7-14-11(10)17-15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCIVCACYJRAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of PU139: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, small-molecule, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and preclinical efficacy. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized. This guide is intended to serve as a technical resource for researchers and professionals in the fields of oncology, epigenetics, and drug development.

Introduction: The Role of Histone Acetyltransferases in Oncology

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to the lysine residues of histone proteins, HATs neutralize the positive charge of the lysine, leading to a more relaxed chromatin structure. This "euchromatin" state allows for greater access of transcription factors to DNA, generally resulting in increased gene transcription.

Dysregulation of HAT activity is a common feature in many cancers. Overexpression or aberrant activity of specific HATs can lead to the inappropriate activation of oncogenes or the silencing of tumor suppressor genes, driving tumor initiation and progression. Consequently, the development of HAT inhibitors has emerged as a promising therapeutic strategy in oncology. This compound is a pyridoisothiazolone derivative that has demonstrated potent pan-HAT inhibitory activity and significant anti-cancer effects in preclinical studies.[1]

Core Mechanism of Action: Inhibition of Histone Acetyltransferases

This compound functions as a pan-inhibitor of histone acetyltransferases, targeting several key members of the HAT family.[1][2] Its primary mechanism of action involves the direct inhibition of the catalytic activity of these enzymes, preventing the acetylation of histone and non-histone protein substrates.

Molecular Targets of this compound

In vitro profiling has demonstrated that this compound effectively inhibits the activity of the following histone acetyltransferases:

-

Gcn5 (General control non-derepressible 5)

-

PCAF (p300/CBP-associated factor)

-

CBP (CREB-binding protein)

-

p300

The inhibitory potency of this compound against these enzymes has been quantified, as detailed in the table below.

Quantitative Inhibition Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary HAT targets.

| Histone Acetyltransferase (HAT) | IC50 (µM) |

| Gcn5 | 8.39[2] |

| PCAF | 9.74[2] |

| CBP | 2.49[2] |

| p300 | 5.35[2] |

Cellular and Biological Consequences of this compound Action

The inhibition of HATs by this compound leads to a cascade of cellular events, ultimately resulting in anti-proliferative and cytotoxic effects in cancer cells.

Induction of Histone Hypoacetylation

By inhibiting the activity of Gcn5, PCAF, CBP, and p300, this compound leads to a global decrease in histone acetylation levels within the cell. This state of "histone hypoacetylation" results in a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression. This can lead to the downregulation of genes essential for cancer cell survival and proliferation.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of a variety of cancer cell lines originating from different tissues.[1] The growth inhibitory (GI50) concentrations are generally below 60 µM for a range of cancer cell lines, including those from neuroblastoma, lung, and colon cancers.[2]

Induction of Caspase-Independent Cell Death

A key feature of this compound's cytotoxic activity is its ability to trigger caspase-independent cell death.[1] In the neuroblastoma cell line SK-N-SH, treatment with this compound leads to a form of programmed cell death that does not involve the activation of the caspase cascade, a common pathway in apoptosis.[1][2] This alternative cell death pathway is an important consideration for cancers that have developed resistance to traditional apoptosis-inducing chemotherapeutics.

Preclinical In Vivo Efficacy

The anti-cancer activity of this compound has been validated in preclinical animal models.

Neuroblastoma Xenograft Model

In a neuroblastoma xenograft model using SK-N-SH cells in mice, this compound demonstrated the ability to block tumor growth.[1] This provides evidence of its potential therapeutic efficacy in a complex in vivo environment.

Synergy with Doxorubicin

Importantly, this compound has been shown to synergize with the conventional chemotherapeutic drug, doxorubicin, in vivo.[1] This combination therapy resulted in a more significant inhibition of tumor growth than either agent alone, suggesting that this compound could be used to enhance the efficacy of existing cancer treatments.[2]

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided below.

In Vitro HAT Inhibition Assay

A standard in vitro HAT assay is used to determine the IC50 values of this compound against specific histone acetyltransferases.

-

Reaction Mixture: Prepare a reaction mixture containing the recombinant HAT enzyme (e.g., Gcn5, PCAF, CBP, or p300), a histone substrate (e.g., histone H3 or H4), and [3H]-acetyl-CoA in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 30°C for a specified time to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and measure the incorporation of the radiolabeled acetyl group into the histone substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on cellular histone acetylation levels.

-

Cell Treatment: Treat cancer cells (e.g., SK-N-SH) with various concentrations of this compound for a specified duration.

-

Histone Extraction: Isolate histones from the treated cells using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).

-

SDS-PAGE and Western Blotting: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a loading control (e.g., anti-total Histone H3).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Study

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound.

-

Cell Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to reach a palpable size.

-

Treatment: Administer this compound (e.g., 25 mg/kg, intraperitoneally) and/or doxorubicin to the mice according to a predetermined schedule.[2]

-

Tumor Monitoring: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Compare the tumor growth rates between the different treatment groups to assess the efficacy of this compound, both alone and in combination with doxorubicin.

Conclusion

This compound is a potent pan-histone acetyltransferase inhibitor that demonstrates significant anti-cancer activity through the induction of histone hypoacetylation, inhibition of cell growth, and triggering of caspase-independent cell death. Its preclinical efficacy, particularly in combination with standard chemotherapy, highlights its potential as a novel therapeutic agent for the treatment of various cancers, including neuroblastoma. Further investigation into the detailed molecular pathways affected by this compound and its clinical development is warranted.

References

PU139 Histone Acetyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties. By targeting key enzymes responsible for histone acetylation—a critical epigenetic modification—this compound offers a valuable tool for cancer research and a potential scaffold for the development of novel therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and insights into the signaling pathways it modulates.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a pivotal role in the regulation of gene expression. By catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, HATs neutralize the positive charge of histones, leading to a more relaxed chromatin structure that is permissive for transcription. Dysregulation of HAT activity is implicated in the pathogenesis of various diseases, including cancer.

This compound has emerged as a significant small molecule inhibitor of HATs, demonstrating broad-spectrum activity against multiple HAT family members. Its ability to induce cell growth inhibition and a unique form of caspase-independent cell death in cancer cells has positioned it as a compound of interest for further investigation.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of histone acetyltransferases. It acts as a pan-inhibitor, targeting multiple members of the HAT family, thereby preventing the acetylation of histones and other protein substrates. This leads to a state of histone hypoacetylation, which is associated with a more condensed chromatin structure and transcriptional repression of genes involved in cell proliferation and survival. The resulting cellular stress culminates in a form of programmed cell death that does not rely on the canonical caspase cascade.

Quantitative Data

The inhibitory activity of this compound has been quantified against several key HAT enzymes and a panel of human cancer cell lines.

Table 1: In Vitro HAT Inhibition

| Target Enzyme | IC50 (μM) |

| Gcn5 | 8.39[1] |

| p300/CBP-associated factor (PCAF) | 9.74[1] |

| CREB-binding protein (CBP) | 2.49[1] |

| p300 | 5.35[1] |

Table 2: Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (μM) |

| A431 | Skin Carcinoma | <60[1] |

| A549 | Lung Carcinoma | <60[1] |

| A2780 | Ovarian Carcinoma | <60[1] |

| HepG2 | Hepatocellular Carcinoma | <60[1] |

| SW480 | Colon Adenocarcinoma | <60[1] |

| U-87 MG | Glioblastoma | <60[1] |

| HCT116 | Colorectal Carcinoma | <60[1] |

| SK-N-SH | Neuroblastoma | <60[1] |

| MCF7 | Breast Adenocarcinoma | <60[1] |

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against a specific HAT enzyme (e.g., p300/CBP, Gcn5, PCAF).

Materials:

-

Recombinant HAT enzyme

-

Histone H3 or H4 peptide substrate

-

Acetyl-CoA

-

This compound (or other test inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

-

Developing reagent that reacts with free thiol groups of Coenzyme A (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Recombinant HAT enzyme

-

This compound at various concentrations

-

-

Initiate the reaction by adding a mixture of the histone peptide substrate and Acetyl-CoA.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction by adding a stopping solution.

-

Add the developing reagent (CPM) to each well. This reagent will react with the Coenzyme A produced during the enzymatic reaction to generate a fluorescent signal.

-

Incubate the plate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to a no-inhibitor control and determine the IC50 value.

MTS Cell Viability Assay

This protocol outlines the use of an MTS assay to determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SK-N-SH)

-

Complete cell culture medium

-

This compound

-

MTS reagent (containing MTS and an electron coupling reagent like PES)

-

96-well clear microplate

-

Spectrophotometer (microplate reader)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well containing 100 µL of medium.[2][3]

-

Incubate the plate for 1-4 hours at 37°C.[2]

-

Measure the absorbance at 490 nm using a microplate reader.[3]

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the GI50 value.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with this compound.

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Histone extraction buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at the desired concentration and for the specified time.

-

Harvest the cells and perform histone extraction using an acid extraction method.

-

Determine the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and quantify the band intensities to determine the relative levels of histone acetylation.

In Vivo Neuroblastoma Xenograft Model

This protocol details the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of neuroblastoma, both as a single agent and in combination with doxorubicin.

Materials:

-

Immunodeficient mice (e.g., NMRI nude mice)

-

SK-N-SH neuroblastoma cells

-

This compound

-

Doxorubicin

-

Vehicle for this compound (e.g., 10% Tween-80 in saline)[4]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject SK-N-SH cells into the flank of the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment groups:

-

Administer treatments according to a predefined schedule (e.g., once weekly). For combination therapy, administer the drugs successively within 1 hour.[1]

-

Measure tumor volume with calipers twice a week using the formula: (length × width²) / 2.[4]

-

Monitor animal body weight and general health throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for histone acetylation).

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, leading to caspase-independent cell death.

Caption: this compound inhibits HATs, leading to histone hypoacetylation and caspase-independent cell death.

Experimental Workflow for In Vivo Study

The following diagram outlines the key steps in the preclinical evaluation of this compound in a neuroblastoma xenograft model.

Caption: Workflow for evaluating this compound efficacy in a neuroblastoma mouse xenograft model.

Conclusion

This compound is a valuable research tool for studying the roles of histone acetylation in cellular processes and disease. Its potent pan-HAT inhibitory activity, coupled with its ability to induce caspase-independent cell death, makes it a promising candidate for further preclinical and potentially clinical development as an anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this compelling molecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Specificity of PU139, a Pan-Histone Acetyltransferase (HAT) Inhibitor

Abstract

Histone Acetyltransferases (HATs) are critical epigenetic regulators that catalyze the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This modification is a key signal for transcriptional activation and is implicated in a multitude of cellular processes. Dysregulation of HAT activity is linked to various diseases, most notably cancer, making HATs attractive therapeutic targets. This compound is a pyridoisothiazolone-based small molecule identified as a potent, pan-inhibitor of HATs. This document provides a comprehensive technical overview of this compound, focusing on its inhibitory specificity, cellular effects, and the experimental methodologies used for its characterization.

Introduction to this compound

This compound is a small molecule inhibitor that demonstrates broad activity against multiple families of histone acetyltransferases.[1][2][3][4] Its pan-inhibitory nature allows for the study of cellular processes that are dependent on global histone acetylation levels. Research has shown that this compound induces histone hypoacetylation within cells, leading to growth inhibition in various cancer cell lines and triggering a caspase-independent cell death pathway in neuroblastoma cells.[5][6][7] Furthermore, in vivo studies have demonstrated its ability to block neuroblastoma xenograft growth and to synergize with conventional chemotherapeutic agents like doxorubicin.[1][5][6]

In Vitro Inhibitory Specificity

The primary targets of this compound are members of the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families of histone acetyltransferases. Quantitative biochemical assays have been performed to determine the half-maximal inhibitory concentration (IC50) of this compound against these key enzymes.

Table 1: this compound Enzymatic Inhibition Data

| Target Enzyme | Family | IC50 (μM) | Reference(s) |

| CBP | p300/CBP | 2.49 | [1][2][3][8] |

| p300 | p300/CBP | 5.35 | [1][2][3][8] |

| Gcn5 | GNAT | 8.39 | [1][2][3][8] |

| PCAF | GNAT | 9.74 | [1][2][3][8] |

IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.

Caption: this compound inhibitory action on HAT families.

Cellular Activity Profile

The inhibitory action of this compound on HAT enzymes translates to potent anti-proliferative effects across a range of human cancer cell lines. The growth inhibition 50 (GI50) values have been determined for several lines, highlighting its potential as an anti-cancer agent. A key cellular consequence of this compound treatment is the reduction of histone acetylation levels, confirming target engagement in a cellular context.[5]

Table 2: this compound Cellular Growth Inhibition Data

| Cell Line | Cancer Type | Assay | Duration (hrs) | GI50 (μM) | Reference(s) |

| HL-60 | Promyelocytic Leukemia | MTS | 72 | 3.42 | [1] |

| SK-N-SH | Neuroblastoma | N/A | N/A | <60 | [1] |

| MCF7 | Breast Cancer | N/A | N/A | <60 | [1] |

| A549 | Lung Carcinoma | N/A | N/A | <60 | [1] |

| HCT116 | Colon Carcinoma | N/A | N/A | <60 | [1] |

N/A: Not explicitly specified in the cited sources.

Caption: Cellular mechanism of action for this compound.

Experimental Protocols

Detailed and robust experimental design is crucial for characterizing HAT inhibitors. Below are representative protocols based on standard methodologies for assays used to evaluate this compound.

In Vitro HAT Inhibition Assay (Fluorescence-Based)

This assay quantifies the activity of a specific HAT enzyme in the presence of an inhibitor by measuring the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.

-

Reagent Preparation :

-

Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA).

-

Enzyme : Dilute recombinant human HAT enzyme (e.g., p300, Gcn5) to a working concentration in Assay Buffer.

-

Substrates : Prepare stocks of Acetyl-CoA and a histone peptide substrate (e.g., H3 peptide).

-

Inhibitor : Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.

-

Developer : Prepare a solution of a thiol-reactive fluorescent probe (e.g., CPM) which reacts with the free thiol group on CoA-SH.

-

-

Assay Procedure (96-well plate format) :

-

Add 15 µL of Assay Buffer to each well.

-

Add 5 µL of the this compound dilution or vehicle control (DMSO in Assay Buffer) to appropriate wells.

-

Add 10 µL of the diluted HAT enzyme to all wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a pre-mixed solution of Acetyl-CoA and histone H3 peptide.

-

Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

-

Stop the reaction by adding 50 µL of a stop reagent.

-

Add 100 µL of the fluorescent developer solution to all wells.

-

Incubate for 15-20 minutes at room temperature, protected from light.

-

Measure fluorescence using a plate reader (e.g., Excitation: 360-390 nm, Emission: 450-470 nm).

-

-

Data Analysis :

-

Subtract background fluorescence (wells with no enzyme).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Growth Inhibition Assay (MTS-Based)

This colorimetric assay measures cell viability by quantifying the reduction of a tetrazolium salt (MTS) to a colored formazan product by metabolically active cells.

-

Cell Plating :

-

Seed cells (e.g., HL-60) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment :

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various this compound concentrations or vehicle control.

-

Incubate for the desired exposure time (e.g., 72 hours) at 37°C in a humidified, 5% CO2 incubator.[1]

-

-

MTS Assay :

-

Data Analysis :

-

Subtract the absorbance of media-only background wells.

-

Calculate the percentage of cell growth relative to the vehicle-treated control wells.

-

Plot the percentage of growth inhibition versus log[this compound] and determine the GI50 value.

-

Analysis of Cellular Histone Acetylation (Western Blot)

This protocol is used to determine if the inhibitor engages its target in cells, leading to a downstream decrease in histone acetylation.

-

Cell Treatment and Lysis :

-

Treat cultured cells (e.g., HCT116) with this compound (e.g., 25 µM) or vehicle for a specified time (e.g., 3 hours).[7]

-

Harvest the cells and perform histone acid extraction or prepare whole-cell lysates.

-

-

Protein Quantification :

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting :

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16).[7]

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone protein (e.g., anti-Histone H3).[7]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis :

-

Quantify band intensities using densitometry software.

-

Normalize the acetyl-histone signal to the total histone signal to determine the relative change in acetylation upon this compound treatment.

-

Caption: Workflow for HAT inhibitor characterization.

Conclusion

This compound is a valuable chemical probe for studying the roles of histone acetylation in cellular biology. It exhibits potent, micromolar-range inhibitory activity against key members of the p300/CBP and GNAT families of HATs. This biochemical activity translates into effective growth inhibition of various cancer cell lines, which is accompanied by a clear reduction in cellular histone acetylation, confirming on-target activity. The provided data and protocols offer a robust framework for researchers utilizing this compound in their studies and for the continued development of novel epigenetic therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Histone acetyltransferase inhibitors block neuroblastoma cell growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

PU139: A Pan-Histone Acetyltransferase Inhibitor for Cancer Therapy

An In-depth Technical Guide on PU139's Targets and Mechanisms in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of this compound, a potent pan-histone acetyltransferase (HAT) inhibitor, and its activity in cancer cells. The document details its molecular targets, summarizes its anti-proliferative effects with quantitative data, outlines key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

Histone acetyltransferases (HATs) are a class of enzymes that play a critical role in epigenetic regulation by catalyzing the transfer of an acetyl group to lysine residues on histone and non-histone proteins. This post-translational modification is crucial for modulating chromatin structure and gene expression. Aberrant HAT activity is frequently observed in various cancers, making HATs promising targets for therapeutic intervention. This compound has emerged as a significant small molecule inhibitor of multiple HATs, demonstrating notable anti-cancer properties.

Molecular Targets of this compound

This compound is a broad-spectrum, or pan-HAT inhibitor, that effectively targets several key histone acetyltransferases with varying potencies. Its primary targets include members of the GNAT (Gcn5-related N-acetyltransferase) and p300/CBP families, which are crucial regulators of transcription and other cellular processes.

The inhibitory activity of this compound against these HATs has been quantified, with the half-maximal inhibitory concentrations (IC50) determined through in vitro enzyme assays.

Quantitative Data Presentation

The efficacy of this compound has been evaluated across multiple cancer cell lines, demonstrating broad anti-proliferative activity. The following tables summarize the key quantitative data regarding its inhibitory concentrations against specific HATs and its growth-inhibitory effects on various cancer cell lines.

Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases

| Target HAT | IC50 (μM) |

| Gcn5 | 8.39[1] |

| PCAF | 9.74[1] |

| CBP | 2.49[1] |

| p300 | 5.35[1] |

Table 2: Growth Inhibition (GI50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) |

| A431 | Epidermoid Carcinoma | <60[1] |

| A549 | Alveolar Basal Epithelial Adenocarcinoma | <60[1] |

| A2780 | Ovarian Carcinoma | <60[1] |

| HepG2 | Hepatocellular Carcinoma | <60[1] |

| SW480 | Colon Adenocarcinoma | <60[1] |

| U-87 MG | Glioblastoma-Astrocytoma | <60[1] |

| HCT116 | Epithelial Colon Carcinoma | <60[1] |

| SK-N-SH | Neuroblastoma | <60[1] |

| MCF7 | Breast Carcinoma | <60[1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the activity of Gcn5, PCAF, CBP, and p300. These HATs are critical co-activators of transcription, acetylating histones (primarily H3 and H4) at gene promoters and enhancers, leading to a more open chromatin structure that facilitates gene expression. By inhibiting these HATs, this compound leads to histone hypoacetylation, chromatin condensation, and the repression of genes essential for cancer cell proliferation and survival.

Furthermore, studies have shown that this compound induces caspase-independent cell death in neuroblastoma cells. This suggests an alternative mechanism of programmed cell death that is not reliant on the typical apoptotic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Sulforhodamine B (SRB) Cell Proliferation Assay

This assay is used to determine the growth-inhibitory effects of this compound on adherent cancer cell lines.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (or vehicle control) and incubate for 48-72 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[1][2]

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[3]

-

Wash and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[3] Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[2][3]

-

Absorbance Measurement: Read the absorbance at 510-540 nm using a microplate reader. The percentage of cell growth is calculated relative to the untreated control cells.

Western Blot Analysis of Histone Acetylation

This protocol is used to assess the effect of this compound on global histone acetylation levels.

-

Cell Lysis and Histone Extraction: Treat cells with this compound for the desired time. Harvest cells and perform acid extraction of histones. Briefly, lyse the cells, isolate the nuclei, and extract histones using 0.25 M HCl.[4] Precipitate the histones with trichloroacetic acid.[4]

-

Protein Quantification: Resuspend the histone pellet and determine the protein concentration using a standard protein assay.

-

SDS-PAGE and Transfer: Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[4][5]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane with primary antibodies against specific acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caspase-Independent Cell Death Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells to investigate the mechanism of cell death induced by this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for 48-72 hours. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are viable. To confirm caspase-independence, cells can be co-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) and this compound.

In Vivo Studies

This compound has demonstrated anti-tumor activity in vivo, particularly in neuroblastoma xenograft models. These studies are crucial for evaluating the therapeutic potential of the compound in a whole-organism context.

Neuroblastoma Xenograft Model

-

Tumor Implantation: Subcutaneously implant human neuroblastoma cells (e.g., SK-N-SH) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment Regimen: Administer this compound (e.g., 25-50 mg/kg) via intraperitoneal injection, typically once or twice a week. For combination studies, doxorubicin can be administered intravenously.

-

Tumor Measurement: Measure tumor volume with calipers two to three times per week.

-

Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for histone acetylation).

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate that targets the epigenetic machinery of cancer cells. Its ability to inhibit multiple HATs leads to broad anti-proliferative effects and a unique caspase-independent mode of cell death. The experimental protocols and data presented in this whitepaper provide a solid foundation for further investigation into the mechanisms of this compound and the development of HAT inhibitors for cancer therapy. The provided diagrams offer clear visualizations of the key pathways and experimental workflows, facilitating a deeper understanding of this promising anti-cancer agent.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. 4.4. Sulforhodamine B (SRB) Cell Viability Assay [bio-protocol.org]

- 3. SRB assay for measuring target cell killing [protocols.io]

- 4. Western blot of histones [bio-protocol.org]

- 5. Histone western blot protocol | Abcam [abcam.com]

The Core Effect of PU139 on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PU139 is a potent pan-histone acetyltransferase (HAT) inhibitor with significant anti-neoplastic properties, particularly in neuroblastoma. By targeting key HATs—Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300—this compound induces a state of histone hypoacetylation, leading to chromatin condensation and the modulation of gene transcription. This guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on gene expression. We will explore the downstream effects on critical oncogenic pathways, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for studying its effects.

Introduction: The Role of Histone Acetylation in Gene Transcription

Gene expression is intricately regulated by the dynamic state of chromatin, the complex of DNA and proteins within the nucleus. A key mechanism in this regulation is the post-translational modification of histone proteins. Histone acetyltransferases (HATs) and histone deacetylases (HDACs) are opposing enzymes that control the acetylation status of lysine residues on histone tails.

HATs catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues, neutralizing their positive charge. This "unwinds" the chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery, generally leading to gene activation. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.

An imbalance in the activity of HATs and HDACs is a common feature in many cancers, leading to aberrant gene expression patterns that drive tumor growth and survival. Small molecule inhibitors of these enzymes have therefore emerged as promising therapeutic agents.

This compound: A Pan-Histone Acetyltransferase Inhibitor

This compound is a pyridoisothiazolone-based compound identified as a potent, cell-permeable, pan-HAT inhibitor. It exhibits inhibitory activity against multiple HAT enzymes, leading to a global reduction in histone acetylation and the inhibition of cancer cell growth.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound against various HATs and its growth-inhibitory effects on different cancer cell lines have been quantitatively assessed and are summarized below.

| Target Enzyme | IC50 (μM) |

| Gcn5 | 8.39[1] |

| PCAF | 9.74[1] |

| CBP | 2.49[1] |

| p300 | 5.35[1] |

Table 1: In vitro inhibitory concentration (IC50) of this compound against major histone acetyltransferases. The IC50 value represents the concentration of this compound required to inhibit 50% of the target enzyme's activity.

| Cell Line | Cancer Type | GI50 (μM) |

| A431 | Skin Carcinoma | <60[1] |

| A549 | Lung Carcinoma | <60[1] |

| A2780 | Ovarian Carcinoma | <60[1] |

| HepG2 | Hepatocellular Carcinoma | <60[1] |

| SW480 | Colon Adenocarcinoma | <60[1] |

| U-87 MG | Glioblastoma | <60[1] |

| HCT116 | Colon Carcinoma | <60[1] |

| SK-N-SH | Neuroblastoma | <60[1] |

| MCF7 | Breast Adenocarcinoma | <60[1] |

Table 2: In vitro growth inhibition (GI50) of this compound in various human cancer cell lines. The GI50 value is the concentration of this compound that causes a 50% reduction in cell growth.

The Core Mechanism: How this compound Modulates Gene Transcription

The primary mechanism by which this compound affects gene transcription is through the inhibition of HATs, leading to histone hypoacetylation. This results in a more compact chromatin structure, restricting the access of transcription factors and RNA polymerase to gene promoters and enhancers, thereby downregulating the expression of target genes.

References

The Role of PU139 in Triggering Caspase-Independent Cell Death: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the novel histone acetyltransferase (HAT) inhibitor, PU139, and its mechanism of inducing caspase-independent cell death. This document consolidates available data on its activity, outlines the implicated signaling pathways, and provides detailed experimental protocols for further investigation.

Introduction to this compound and Caspase-Independent Cell Death

This compound is a pyridoisothiazolone compound identified as a potent inhibitor of histone acetyltransferases (HATs), enzymes crucial for regulating chromatin structure and gene expression.[1] Specifically, this compound acts as a pan-inhibitor, targeting multiple HATs including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] This broad-spectrum inhibition leads to cellular histone hypoacetylation and has demonstrated anti-neoplastic activity, notably in neuroblastoma models.[1] A key characteristic of this compound's cytotoxic effect is its ability to induce a caspase-independent form of cell death, distinguishing it from classical apoptosis.[1][2]

Caspase-independent cell death represents a collection of regulated cell death pathways that, unlike apoptosis, do not rely on the activation of caspase proteases.[3] These alternative pathways are critical in scenarios where caspase function is compromised, either through mutation or inhibition, and are gaining attention as potential therapeutic targets in cancer.[3] Understanding the mechanisms by which compounds like this compound trigger these pathways is paramount for the development of novel cancer therapies.

Quantitative Data on this compound Activity

The following table summarizes the available quantitative data regarding the anti-cancer activity of this compound.

| Parameter | Cell Line | Value | Reference |

| In Vitro HAT Inhibition | Gcn5, PCAF, CBP, p300 | Inhibitory Activity Confirmed | [1] |

| In Vivo Anti-tumor Efficacy | SK-N-SH Neuroblastoma Xenograft | Significant tumor growth inhibition | [1][2] |

| Drug Synergy | Doxorubicin | Synergistic effect in vivo | [1] |

Further research is required to determine specific IC50 values for HAT inhibition and cell viability across a broader range of cancer cell lines.

Signaling Pathway of this compound-Induced Caspase-Independent Cell Death

The precise signaling cascade initiated by this compound leading to caspase-independent cell death is an active area of investigation. Based on its known function as a pan-HAT inhibitor, the pathway is likely initiated by widespread histone hypoacetylation, leading to chromatin condensation and altered gene expression. This epigenetic reprogramming is hypothesized to trigger downstream events culminating in cell death, potentially through mitochondrial dysfunction and the activation of other proteases.

While the complete pathway is not fully elucidated, a proposed model involves the following key stages:

-

HAT Inhibition: this compound enters the cell and inhibits the activity of multiple HATs.

-

Histone Hypoacetylation: The reduction in HAT activity leads to a global decrease in histone acetylation.

-

Chromatin Remodeling and Transcriptional Repression: Hypoacetylated histones result in a more condensed chromatin structure, restricting access of transcription factors to DNA and leading to the repression of genes essential for cell survival.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): This is a critical step in many cell death pathways. While the direct link from histone hypoacetylation to MOMP in the context of this compound is not yet defined, it is a plausible downstream event.

-

Release of Pro-Apoptotic Factors: Following MOMP, proteins normally sequestered in the mitochondrial intermembrane space, such as Apoptosis-Inducing Factor (AIF), are released into the cytoplasm.

-

DNA Fragmentation: AIF translocates to the nucleus, where it induces large-scale DNA fragmentation, a hallmark of caspase-independent cell death.

-

Cell Death: The culmination of these events leads to the demise of the cell without the involvement of caspases.

Below is a diagram illustrating this proposed signaling pathway.

Caption: Proposed signaling pathway of this compound-induced caspase-independent cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SK-N-SH)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for at least 2 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Western Blot Analysis for Histone Acetylation

This protocol is used to determine the effect of this compound on global histone acetylation.

Materials:

-

Cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total histone as a loading control.

Immunofluorescence for AIF Translocation

This protocol is used to visualize the translocation of AIF from the mitochondria to the nucleus.

Materials:

-

Cells grown on coverslips

-

This compound

-

MitoTracker Red CMXRos (for mitochondrial staining)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-AIF)

-

Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound for the desired time.

-

In the last 30 minutes of treatment, add MitoTracker Red to the medium to stain mitochondria.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with the anti-AIF primary antibody overnight at 4°C.

-

Wash with PBS and incubate with the Alexa Fluor-conjugated secondary antibody for 1 hour.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the localization of AIF, mitochondria, and nuclei using a fluorescence microscope.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for investigating the mechanism of this compound.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent that induces caspase-independent cell death through the inhibition of histone acetyltransferases. Its unique mechanism of action offers a potential therapeutic strategy for cancers that have developed resistance to conventional apoptosis-inducing drugs.

Future research should focus on:

-

Elucidating the complete signaling pathway from HAT inhibition to cell death.

-

Identifying the specific downstream gene expression changes induced by this compound.

-

Determining the full spectrum of cancer types sensitive to this compound.

-

Conducting further preclinical and clinical studies to evaluate its therapeutic potential.

By continuing to explore the intricate mechanisms of compounds like this compound, the scientific community can pave the way for the development of more effective and targeted cancer therapies.

References

PU139 in Neuroblastoma Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on PU139, a pan-histone acetyltransferase (HAT) inhibitor, in the context of neuroblastoma. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts: this compound as a Histone Acetyltransferase Inhibitor

This compound is a pyridoisothiazolone derivative that functions as a pan-inhibitor of histone acetyltransferases (HATs).[1][2] Histone acetylation is a critical epigenetic modification that regulates gene expression. By inhibiting HATs, this compound induces histone hypoacetylation, leading to chromatin condensation and altered gene transcription, which in turn can inhibit cancer cell growth and survival.[1][2]

Mechanism of Action in Neuroblastoma

In neuroblastoma, this compound exerts its anti-cancer effects through the inhibition of several key HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1] This broad-spectrum inhibition leads to a reduction in global histone acetylation, which is crucial for the transcription of various oncogenes. A key outcome of this compound treatment in neuroblastoma cells is the induction of caspase-independent cell death.[1][3] This suggests that this compound activates a form of programmed cell death that is distinct from classical apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in neuroblastoma and other cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against Histone Acetyltransferases

| Target HAT | IC50 (µM) |

| Gcn5 | 8.39 |

| PCAF | 9.74 |

| CBP | 2.49 |

| p300 | 5.35 |

Data sourced from MedchemExpress.

Table 2: Growth Inhibition (GI50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) |

| SK-N-SH | Neuroblastoma | < 60 |

| A431 | Epidermoid Carcinoma | < 60 |

| A549 | Lung Carcinoma | < 60 |

| A2780 | Ovarian Cancer | < 60 |

| HepG2 | Liver Carcinoma | < 60 |

| SW480 | Colon Adenocarcinoma | < 60 |

| U-87 MG | Glioblastoma | < 60 |

| HCT116 | Colon Carcinoma | < 60 |

| MCF7 | Breast Adenocarcinoma | < 60 |

Data sourced from MedchemExpress, indicating a broad anti-proliferative activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on neuroblastoma cells.

Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

-

Neuroblastoma cell lines (e.g., SK-N-SH)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

Trichloroacetic acid (TCA), cold

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

10 mM Tris base solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removing Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the GI50 value, which is the concentration of this compound that inhibits cell growth by 50% compared to the vehicle-treated control.

Apoptosis and Cell Death Analysis: FACS with Annexin V and Propidium Iodide

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Neuroblastoma cell lines (e.g., SK-N-SH)

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Propidium Iodide (PI) solution

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with various concentrations of this compound for 48-72 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Histone Acetylation Analysis: Western Blotting

This technique is used to detect the levels of acetylated histones.

Materials:

-

Neuroblastoma cell lines

-

This compound stock solution

-

Histone extraction buffer

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound. Harvest cells and perform acid extraction of histones.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in neuroblastoma.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Synergy Experimental Design

Caption: Design for in vivo synergy study of this compound.

Conclusion and Future Directions

The preclinical data on this compound demonstrate its potential as a therapeutic agent for neuroblastoma. Its ability to induce caspase-independent cell death and its synergistic effects with conventional chemotherapy, such as doxorubicin, make it a compelling candidate for further investigation.[1] Future research should focus on elucidating the precise molecular players in the caspase-independent death pathway triggered by this compound. Furthermore, optimizing dosing and delivery strategies in more advanced preclinical models will be crucial for its potential clinical translation. The exploration of this compound in combination with other targeted therapies for neuroblastoma also warrants further investigation.

References

PU139: A Novel Epigenetic Approach for the Treatment of Schistosomiasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current reliance on a single drug, praziquantel, underscores the urgent need for novel therapeutic agents with different mechanisms of action. This document provides a comprehensive technical overview of PU139, a histone acetyltransferase (HAT) inhibitor, as a potential treatment for Schistosoma mansoni infection. This compound represents a promising avenue for schistosomiasis control by targeting the parasite's epigenetic machinery, specifically impacting egg formation and female reproductive development, which are critical for disease transmission and pathology.

Introduction to Schistosomiasis and Current Treatment Landscape

Schistosomiasis is a neglected tropical disease caused by parasitic flatworms, with Schistosoma mansoni being one of the major species infecting humans[1]. The disease is prevalent in tropical and subtropical regions, affecting over 250 million people[1][2]. Control of schistosomiasis heavily relies on a single drug, praziquantel[1][2]. While effective against adult worms, its limitations, including lower efficacy against juvenile worms and the threat of drug resistance, necessitate the development of new antischistosomal drugs[3][4][5].

This compound: A Histone Acetyltransferase (HAT) Inhibitor

This compound is a small molecule inhibitor of histone acetyltransferases (HATs), enzymes that play a crucial role in the epigenetic regulation of gene expression. In Schistosoma mansoni, HATs like SmCBP1 and SmGCN5 are involved in histone acetylation, a key process for activating gene transcription[1][2]. By inhibiting these enzymes, this compound offers a novel therapeutic strategy against schistosomiasis.

Mechanism of Action of this compound in Schistosoma mansoni

The primary mechanism of action of this compound in S. mansoni involves the disruption of epigenetic regulation, leading to the impairment of essential biological processes for the parasite's survival and propagation.

Inhibition of Histone Acetylation

This compound treatment has been shown to reverse histone acetylation in adult S. mansoni worms. Specifically, it reduces the levels of acetylated histone H3 and H4[2]. This inhibition of histone acetylation leads to a more condensed chromatin state, which is generally associated with transcriptional repression.

Repression of the Smp14 Promoter

A key target of this compound's action is the promoter of the Smp14 gene. Histone acetylation by SmCBP1 and SmGCN5 is required to create an open chromatin state at the Smp14 promoter, allowing for its transcriptional activation, which is essential for eggshell formation[1][2]. This compound prevents this chromatin decondensation, thereby keeping the Smp14 promoter in a repressed state[1][2]. This is evidenced by a decrease in the association of active chromatin markers (acetylated H3, acetylated H4, and RNA polymerase II) and an increase in a repressive marker (H3K27me3) at the Smp14 promoter following this compound treatment[2].

Impairment of Egg Production and Female Reproductive Development

The downstream effect of inhibiting Smp14 transcription is the impaired production of normal S. mansoni eggs. This directly impacts the parasite's ability to propagate and reduces the pathology associated with egg deposition in host tissues[1][2]. Furthermore, the disruption of this critical process can affect the overall development of the female reproductive system[1][2].

Quantitative Data

The following table summarizes the key quantitative findings from studies on this compound's effect on Schistosoma mansoni.

| Parameter | Treatment | Time Point | Result | Reference |

| Acetylated Histone H3 Levels | 20 µM this compound | 30 min | Significant Reduction | [2] |

| Acetylated Histone H4 Levels | 20 µM this compound | 6 hours | Significant Reduction | [2] |

| Acetylated H3 at Smp14 Promoter | 20 µM this compound | 48 hours | Significantly Decreased | [2] |

| Acetylated H4 at Smp14 Promoter | 20 µM this compound | 48 hours | Significantly Decreased | [2] |

| RNA pol II at Smp14 Promoter | 20 µM this compound | 48 hours | Significantly Decreased | [2] |

| H3K27me3 at Smp14 Promoter | 20 µM this compound | 48 hours | Significantly Increased | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound and Schistosoma mansoni.

In Vitro Cultivation of Adult Schistosoma mansoni

-

Adult worm pairs of S. mansoni are collected from the portal veins of infected mice.

-

The worms are washed in M199 medium (Gibco) supplemented with 10% fetal bovine serum, 200 U/mL penicillin, and 200 µg/mL streptomycin.

-

Ten adult worm pairs are cultivated in 6-well plates containing the supplemented M199 medium.

-

This compound is solubilized in 0.1% DMSO and added to the culture medium at the desired concentrations (e.g., 0.01 to 20 µM). A vehicle control (0.1% DMSO) is run in parallel.

-

The worms are incubated at 37°C in a 5% CO₂ atmosphere for the specified duration of the experiment (e.g., 30 minutes to 48 hours).

Western Blot Analysis of Histone Acetylation

-

Following in vitro treatment with this compound, total protein extracts are prepared from the adult worms.

-

Protein concentration is determined using a standard assay (e.g., Bradford or BCA).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for acetylated histone H3 and acetylated histone H4. A loading control antibody (e.g., anti-tubulin or anti-actin) is also used.

-

After washing, the membrane is incubated with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Analysis

-

Fifty adult worm pairs are treated with 20 µM this compound or vehicle (DMSO) for various time points.

-

Chromatin is extracted from the treated worms and sheared to an appropriate size range (e.g., 200-1000 bp) by sonication.

-

A portion of the sheared chromatin is saved as the "input" control.

-

The remaining chromatin is immunoprecipitated overnight with antibodies against acetylated H3, acetylated H4, RNA polymerase II, or H3K27me3.

-

The antibody-chromatin complexes are captured using protein A/G beads.

-

The beads are washed to remove non-specifically bound chromatin.

-

The immunoprecipitated DNA is eluted from the beads and the cross-links are reversed.

-

The DNA is purified and quantified by real-time PCR using primers specific for the Smp14 promoter.

-

The amount of immunoprecipitated DNA is normalized to the amount of input DNA and expressed as a percentage of input.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound in Schistosoma mansoni.

Experimental Workflow

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Conclusion and Future Directions

This compound represents a promising lead compound for the development of a new class of anthelmintic drugs that target the epigenetic machinery of Schistosoma mansoni. Its demonstrated ability to inhibit histone acetylation and consequently impair egg production and female reproductive development highlights a novel and potentially effective strategy for controlling schistosomiasis. Future research should focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in in vivo models of schistosomiasis, and further elucidating the broader impacts of HAT inhibition on parasite biology. These efforts will be crucial in translating this promising epigenetic approach into a viable therapeutic for human schistosomiasis.

References

- 1. Schistosomicidal effects of histone acetyltransferase inhibitors against Schistosoma japonicum juveniles and adult worms in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. A genome-scale drug discovery pipeline uncovers new therapeutic targets and a unique p97 allosteric binding site in Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Biological Activity of Pyridoisothiazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoisothiazolones, a class of heterocyclic compounds, have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth analysis of their primary biological function as histone acetyltransferase (HAT) inhibitors and their consequent potential as anticancer agents. This document summarizes key quantitative data, details experimental protocols for the assays cited, and visualizes the underlying molecular pathways and experimental workflows.

Core Biological Activity: Histone Acetyltransferase (HAT) Inhibition

The principal biological activity identified for pyridoisothiazolones is the inhibition of histone acetyltransferases (HATs). HATs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by catalyzing the transfer of an acetyl group from acetyl-CoA to lysine residues on histone proteins. This acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, and leading to a more open chromatin structure that is generally associated with transcriptional activation.

Pyridoisothiazolones have been identified as potent inhibitors of several members of the HAT family, including p300/CBP-associated factor (PCAF), Gcn5, p300, and CREB-binding protein (CBP).[1][2] By inhibiting these enzymes, pyridoisothiazolones can modulate the acetylation status of histones and other non-histone protein targets, thereby influencing a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis.

Quantitative Data: HAT Inhibition

The inhibitory activity of a series of pyridoisothiazolone derivatives against various HAT enzymes has been quantified, with IC50 values typically in the low micromolar range. The following table summarizes the available data.

| Compound | R1 | PCAF (KAT2B) IC50 (µM) | Gcn5 (KAT2A) IC50 (µM) | p300 (KAT3B) IC50 (µM) | CBP (KAT3A) IC50 (µM) |

| 1 | H | 9.74 ± 0.24 | 8.39 ± 0.22 | 5.35 ± 0.36 | 2.49 ± 0.09 |

| 2 | 6-Cl | 3.53 ± 0.07 | 15.47 ± 0.84 | 5.71 ± 0.24 | 5.28 ± 0.23 |

| 3 | 6-Br | 6.94 ± 0.57 | 23.70 ± 1.05 | 5.32 ± 1.07 | 1.27 ± 0.09 |

| 4 | 6-F | 13.6 ± 2.58 | 8.37 ± 0.63 | - | - |

| 5 | 7-NO2 | 5.30 ± 0.13 | 2.04 ± 0.44 | 2.43 ± 0.17 | - |

Data sourced from "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)".

Signaling Pathway: HAT Inhibition

The inhibition of HATs by pyridoisothiazolones disrupts the normal process of histone acetylation, leading to a more condensed chromatin state and repression of gene transcription. This mechanism is central to their biological effects.

Anticancer Activity

The inhibition of HATs by pyridoisothiazolones provides a strong rationale for their investigation as anticancer agents. Dysregulation of histone acetylation is a common feature in many cancers, contributing to aberrant gene expression patterns that drive tumor growth and survival. By restoring a more "normal" acetylation landscape, HAT inhibitors can induce cell cycle arrest, apoptosis, and inhibit tumor cell proliferation.

Quantitative Data: Antiproliferative Activity

Several pyridoisothiazolone derivatives have been evaluated for their ability to inhibit the proliferation of various cancer cell lines. The table below presents the IC50 values for selected compounds against human colorectal carcinoma cell lines HCT116 and HT29.

| Compound | R1 | HCT116 IC50 (µM) | HT29 IC50 (µM) |

| 1 | H | > 50 | > 50 |

| 2 | 6-Cl | 19.8 | 21.5 |

| 3 | 6-Br | 12.4 | 15.3 |

| 4 | 6-F | 28.1 | 33.2 |

| 5 | 7-NO2 | 8.7 | 9.9 |

Data sourced from the supporting information of "Pyrido- and benzisothiazolones as inhibitors of histone acetyltransferases (HATs)".

Experimental Workflow: Anticancer Drug Screening

The evaluation of the anticancer potential of pyridoisothiazolones typically follows a standardized workflow, from initial compound screening to the determination of specific cellular effects.

Other Potential Biological Activities

While the primary focus of research on pyridoisothiazolones has been on their HAT inhibitory and anticancer properties, the broader isothiazolone scaffold is known to exhibit other biological activities. It is important to note that the following activities have not been extensively documented for pyridoisothiazolones specifically, but are reported for structurally related compounds. Further investigation is required to confirm these activities in the pyridoisothiazolone class.

Antimicrobial Activity

Isothiazolone derivatives are known for their broad-spectrum antimicrobial properties and are used as biocides.[3] Some studies on isothiazolone analogues have shown potent bactericidal activity against antibiotic-resistant strains such as CRE (Carbapenem-resistant Enterobacteriaceae) and MRSA (Methicillin-resistant Staphylococcus aureus).[4] For example, a 5-chloroisothiazolone with an N-(4-chlorophenyl) substitution exhibited a Minimum Inhibitory Concentration (MIC) of less than 0.032 µg/mL against an E. coli strain expressing NDM-1 carbapenemase.[4]

Anti-inflammatory Activity

While direct evidence for the anti-inflammatory activity of pyridoisothiazolones is limited, related heterocyclic compounds such as thienopyridines have been investigated for their anti-inflammatory and antiplatelet actions.[5] Given the role of histone acetylation in regulating inflammatory gene expression, the HAT inhibitory activity of pyridoisothiazolones suggests a plausible, yet unproven, anti-inflammatory potential.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Colorimetric)